Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate
Description
Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a 4-methylphenylamino substituent at position 5 and an ethyl carboxylate group at position 4 of the thiazole ring. The structural and electronic properties of this compound make it a candidate for further exploration in medicinal chemistry, particularly as a precursor for synthesizing bioactive derivatives.
Properties
IUPAC Name |
ethyl 5-(4-methylanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)11-12(18-8-14-11)15-10-6-4-9(2)5-7-10/h4-8,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLNRRKLFAVWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate typically involves the condensation of 4-methylphenylamine with ethyl 2-bromoacetate, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The general reaction scheme is as follows:
Step 1: 4-methylphenylamine reacts with ethyl 2-bromoacetate in the presence of a base to form an intermediate.
Step 2: The intermediate undergoes cyclization with thiourea to form the thiazole ring, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the ester group or the thiazole ring.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate has shown promising anticancer properties. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Ethyl Thiazole | TBD | Various |
Studies suggest that the presence of electron-donating groups on the thiazole ring enhances cytotoxic activity, making this compound a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial activities. This compound has demonstrated effectiveness against various microbial strains by disrupting microbial cell functions. The compound's structure facilitates interactions with microbial targets, leading to inhibition of growth and viability .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Thiazole Ring : Utilizing precursors such as thiourea or thioamide derivatives.
- Introduction of the Amino Group : Achieved through nucleophilic substitution reactions.
- Esterification : The final step involves esterifying the carboxylic acid with ethanol to yield the ethyl ester.
Common reagents used in these reactions include thionyl chloride and ethyl chloroformate .
In Vitro Studies
Recent studies have highlighted the efficacy of thiazole derivatives in inhibiting key cellular processes:
- A study demonstrated that a related thiazole compound inhibited specific kinases involved in cancer cell division, leading to increased apoptosis in treated cells .
Structure Activity Relationship (SAR)
Analysis of various thiazole derivatives indicates that modifications on the thiazole ring significantly impact biological activity. Certain substitutions enhance anticancer effects while maintaining low toxicity profiles .
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s thiazole ring is crucial for its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Biological Activity
Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
- CAS Number : 18903-18-9
- Physical State : Typically appears as a white to off-white solid.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring system is known for its ability to participate in complex biochemical interactions, which can lead to significant pharmacological effects.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- Cell Line Studies :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
- In Vitro Testing : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations comparable to standard antibiotics .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | ~10 | Induction of apoptosis via mitochondrial pathways |
| MCF7 (Breast Cancer) | ~12 | Cell cycle arrest at G1 phase | |
| Antimicrobial | Staphylococcus aureus | ~15 | Disruption of cell wall synthesis |
| Escherichia coli | ~20 | Inhibition of protein synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
